molecular formula C13H20NO5PS B15177837 Phosphocarb CAS No. 126069-54-3

Phosphocarb

Cat. No.: B15177837
CAS No.: 126069-54-3
M. Wt: 333.34 g/mol
InChI Key: CFGPESLNPCIKIX-UHFFFAOYSA-N
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Description

Phosphocarb (CAS 126069-54-3) is an organophosphorus pesticide with the chemical name O-ethyl O-(2-(((methylamino)carbonyl)oxy)phenyl) S-propyl phosphorothioate. It functions as a nematicide and insecticide, targeting soil-borne pests and agricultural pathogens . Structurally, it combines phosphorothioate and carbamate groups, which distinguishes it from many conventional organophosphates.

Properties

CAS No.

126069-54-3

Molecular Formula

C13H20NO5PS

Molecular Weight

333.34 g/mol

IUPAC Name

[2-[ethoxy(propylsulfanyl)phosphoryl]oxyphenyl] N-methylcarbamate

InChI

InChI=1S/C13H20NO5PS/c1-4-10-21-20(16,17-5-2)19-12-9-7-6-8-11(12)18-13(15)14-3/h6-9H,4-5,10H2,1-3H3,(H,14,15)

InChI Key

CFGPESLNPCIKIX-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OCC)OC1=CC=CC=C1OC(=O)NC

Origin of Product

United States

Preparation Methods

Phosphocarb can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of O-ethyl O-[2-hydroxyphenyl] S-propyl phosphorothioate with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Phosphocarb undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphoric acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy or propylthio groups are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phosphocarb has several scientific research applications:

Mechanism of Action

Phosphocarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound CAS Number Molecular Formula Primary Use Toxicity (LD50, oral rat) Environmental Half-Life Regulatory Status
This compound 126069-54-3 C₁₃H₂₀NO₅PS Nematicide/Insecticide Data not available >60 days (estimated) Restricted (Special Attention List)
Acephate 30560-19-1 C₄H₁₀NO₃PS Insecticide 945 mg/kg 3–7 days Restricted in EU
Dimethoate 60-51-5 C₅H₁₂NO₃PS₂ Insecticide/Acaricide 250 mg/kg 2–6 days Banned in multiple countries
Phosmet 732-11-6 C₁₁H₁₂NO₄PS₂ Insecticide 147 mg/kg 7–14 days Restricted in EU

Key Observations:

Structural Complexity : this compound’s carbamate-phosphorothioate hybrid structure enhances its stability compared to Acephate (phosphoramidothioate) and Dimethoate (phosphorodithioate) .

Environmental Persistence : this compound’s estimated half-life exceeds 60 days, suggesting higher soil persistence than Acephate (3–7 days) or Phosmet (7–14 days) .

Regulatory Status : Unlike Dimethoate (globally banned in many regions), this compound remains under restricted/surveillance categories, reflecting unresolved risk assessments .

Mechanistic and Efficacy Comparisons

  • Mode of Action: this compound inhibits acetylcholinesterase (AChE) like other organophosphates but exhibits dual activity due to its carbamate moiety, which may delay enzyme reactivation .
  • Target Spectrum : While Acephate primarily targets sucking insects (e.g., aphids), this compound is optimized for soil nematodes, aligning closer to fosthiazate (CAS 98886-44-3) in niche applications .
  • Resistance Risks: this compound’s hybrid structure may reduce cross-resistance observed in pests resistant to conventional organophosphates like Chlorpyrifos .

Toxicity and Environmental Impact

  • Metabolites : Unlike Dimethoate, which degrades into toxic oxons, this compound’s breakdown products remain uncharacterized, raising concerns about long-term soil contamination .

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